![molecular formula C11H15N3O2 B13234332 1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13234332.png)
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves multi-component reactions. One common method includes the condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at elevated temperatures . Another approach involves the use of magnetically recoverable nano-catalysts, which can be separated from the reaction medium using an external magnet .
Industrial Production Methods
Industrial production methods for this compound often employ metal-organic frameworks (MOFs) as catalysts due to their high surface area and ease of separation . These methods are advantageous as they allow for high yields and efficient recovery of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- Pyridine-3,4-diol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural arrangement provides distinct electronic properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
4-hydroxy-1-(3-methylbutyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)3-4-14-11-8(6-12-14)9(15)5-10(16)13-11/h5-7H,3-4H2,1-2H3,(H2,13,15,16) |
Clé InChI |
ROBSYAIOIWGOJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C2=C(C=N1)C(=CC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


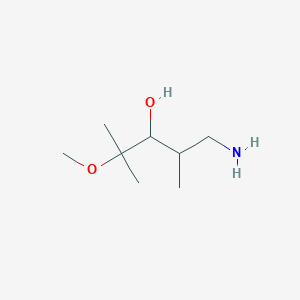
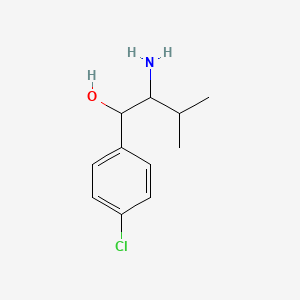
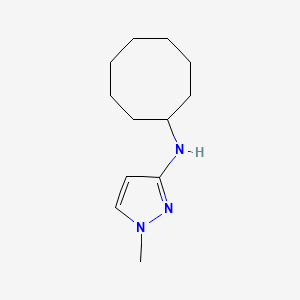
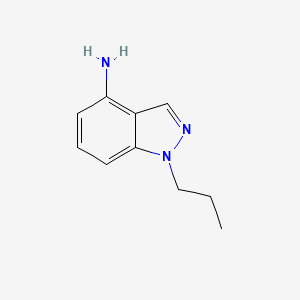
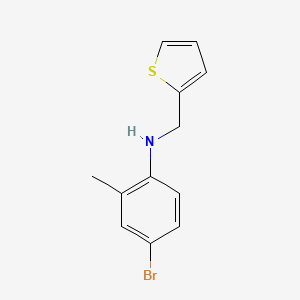
![2-Ethyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13234268.png)
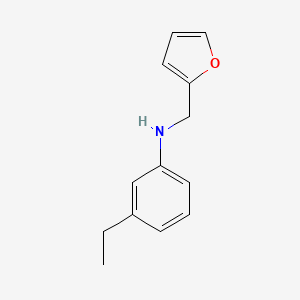
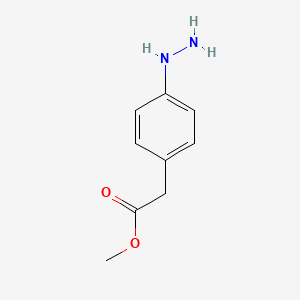
![4-[(3-Bromo-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13234296.png)
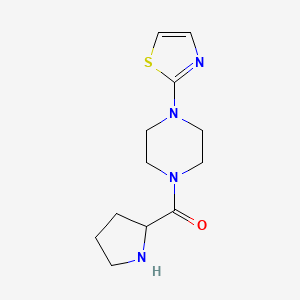
![1-(2-Chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13234304.png)
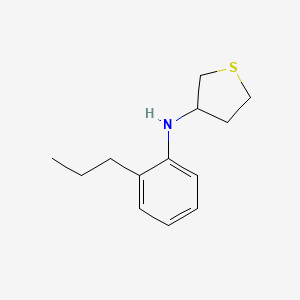

![2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole](/img/structure/B13234327.png)
